molecular formula C10H11FN2O5S B3430534 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid CAS No. 847744-33-6

2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid

Cat. No.: B3430534
CAS No.: 847744-33-6
M. Wt: 290.27 g/mol
InChI Key: VJGJPVSEACHTNG-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid (CAS: 1153243-59-4; alternative CAS: 847744-33-6) is a sulfonamide-containing acetic acid derivative with the molecular formula C₁₁H₁₃FN₂O₅S and a molar mass of 308.3 g/mol . Its structure features a 4-fluorobenzenesulfonamide group linked via an acetamido bridge to a terminal acetic acid moiety. Sulfonamide derivatives are widely studied for their roles in enzyme inhibition (e.g., carbonic anhydrase, aminopeptidases) and antimicrobial activity .

Properties

IUPAC Name

2-[[2-[(4-fluorophenyl)sulfonylamino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O5S/c11-7-1-3-8(4-2-7)19(17,18)13-5-9(14)12-6-10(15)16/h1-4,13H,5-6H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGJPVSEACHTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269374
Record name N-[(4-Fluorophenyl)sulfonyl]glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847744-33-6
Record name N-[(4-Fluorophenyl)sulfonyl]glycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847744-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)sulfonyl]glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid typically involves the reaction of 4-fluorobenzenesulfonamide with acetamidoacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters and achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : Studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .
  • Cancer Research : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Research has indicated that such compounds can inhibit the growth of specific tumor cells, making them candidates for further development in cancer therapy .

Biological Research

In biological research, this compound serves as a tool for studying enzyme interactions and cellular mechanisms:

  • Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes has been explored. For example, it has been used in assays to evaluate its inhibitory effects on proteases involved in viral entry into host cells .
  • Cell Signaling Pathways : Investigations into how this compound influences cellular signaling pathways are ongoing, particularly regarding its role in modulating immune responses .

Case Studies

Study Focus Findings Reference
Antibacterial EfficacyDemonstrated significant antibacterial activity against E. coli and S. aureus
Cytotoxicity in Cancer CellsInhibited proliferation of breast cancer cell lines at low micromolar concentrations
Protease InhibitionShowed promising results as a protease inhibitor in viral studies

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs
  • 2-{2-[(2-Chlorophenyl)sulfonamido]acetamido}acetic acid (CAS: 1155505-13-7): Substituent: 2-chloro vs. 4-fluoro. Molecular formula: C₁₀H₁₀ClN₂O₅S (Molar mass: 313.7 g/mol).
  • 2-[4-(4-Chlorobenzenesulfonamido)phenyl]acetic acid (CAS: 1103840-95-4):

    • Substituent: 4-chloro ; additional phenyl group.
    • Structural difference: The sulfonamide is attached to a phenyl ring instead of an acetamido linker, altering solubility and steric profile .
Methyl- and Acetamido-Substituted Analogs
  • 2-(N-Methyl-4-acetamidobenzenesulfonamido)acetic acid (CAS: 99842-24-7):
    • Substituents: N-methyl and 4-acetamido on the benzene ring.
    • Molecular formula: C₁₁H₁₄N₂O₅S (Molar mass: 286.3 g/mol).
    • The N-methyl group reduces hydrogen-bonding capacity, while the 4-acetamido enhances hydrophilicity compared to the fluoro substituent .

Backbone and Functional Group Variations

Phenoxy Acetic Acid Derivatives
  • 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 8): Backbone: Phenoxy linker instead of acetamido. Key Yield = 99%, m.p. = 127–129°C, IC₅₀ (AP-M inhibition) = 449.5 μM .
Benzofuran-Based Analogs
  • 2-(6-Bromobenzofuran-3-yl)-2-(2-(2-fluorophenyl)acetamido)acetic acid (Compound 49):
    • Core structure: Benzofuran with bromine substitution.
    • Synthesis: Yield = 71% (precursor ester) .
    • The benzofuran core may enhance π-π stacking interactions in biological targets compared to the planar benzene ring .

Biological Activity

2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid, also known by its CAS number 847744-33-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of an acetic acid moiety linked to a sulfonamide group that contains a fluorinated benzene ring. The presence of the fluorine atom may enhance the compound's lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Similar sulfonamide compounds have been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can affect physiological processes such as respiration and renal function.
  • Antimicrobial Activity : Compounds with sulfonamide groups often exhibit antimicrobial properties by inhibiting bacterial folate synthesis, which is essential for DNA replication.

Biological Activity Data

The following table summarizes key findings on the biological activity of related compounds and their effects:

CompoundBiological ActivityMechanism
2-Acetamido-2-(4-fluorophenyl)acetic acidAntimicrobialInhibition of folate synthesis
4-FluorobenzenesulfonamideCarbonic anhydrase inhibitorEnzyme inhibition
This compoundPotential anti-inflammatoryModulation of cytokine release

Case Studies

  • Study on SHIP1 Activators :
    A study explored the role of bis-sulfonamide compounds as SHIP1 activators, where modifications similar to those found in this compound were investigated. These compounds demonstrated significant modulation of AKT signaling pathways, suggesting potential applications in anti-inflammatory therapies .
  • Antimicrobial Efficacy :
    Research on sulfonamide derivatives indicated that compounds with similar structural features exhibited potent antimicrobial activity against various bacterial strains. The mechanism was primarily through competitive inhibition of bacterial enzymes involved in folate metabolism .
  • Therapeutic Applications :
    A patent application highlighted the synthesis and potential therapeutic applications of related sulfonamide compounds in treating conditions such as cancer and inflammation due to their ability to modulate immune responses .

Q & A

Q. Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays) .
  • NMR : Key peaks include:
    • ¹H NMR : δ 7.8–7.6 ppm (aromatic protons from fluorobenzene), δ 4.2–3.8 ppm (methylene groups in acetamido linkages) .
    • ¹³C NMR : Confirm sulfonamide (C-SO₂ at ~115 ppm) and carboxylic acid (C=O at ~170 ppm) .
  • Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 316.3 (calculated for C₁₁H₁₂FN₂O₅S⁻) .

Advanced: How to resolve contradictions in spectral data for structural confirmation?

Case Example : Discrepancies in ¹H NMR integration ratios for methylene protons.
Approach :

Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation in sulfonamide groups) .

2D NMR (HSQC, COSY) : Map proton-carbon correlations to distinguish overlapping signals .

Comparative Analysis : Cross-reference with analogs like 2-[2-(2-chlorobenzenesulfonamido)acetamido]acetic acid (δ shifts due to electronegativity differences) .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Q. Key Variables :

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amidation .
  • Temperature Control : Maintain ≤0°C during sulfonylation to minimize side reactions .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 12 hrs conventional) .
    Yield Comparison :
ConditionYield (%)Purity (%)
Conventional6592
Microwave8296

Basic: What are the physicochemical properties of this compound?

Q. SAR Framework :

Core Modifications : Compare with analogs (e.g., 2-[4-(4-Fluorobenzenesulfonamido)phenyl]acetic acid) to assess sulfonamide positioning .

Functional Group Swaps : Replace fluorine with chlorine; observe changes in receptor binding (e.g., 10-fold lower IC₅₀ in fluorinated derivatives) .

Bioisosteres : Substitute carboxylic acid with tetrazole to enhance metabolic stability .

Advanced: How to address stability challenges during storage?

Q. Stability Protocol :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Lyophilization : Freeze-dry in PBS (pH 7.4) for long-term stability (>12 months) .
    Degradation Pathways :
  • Hydrolysis of sulfonamide (monitor via HPLC at 254 nm) .

Advanced: How to design experiments for mechanistic studies of its anti-inflammatory activity?

Q. Experimental Design :

In Vitro :

  • Inhibit COX-2 in RAW 264.7 macrophages; measure PGE₂ via ELISA .

Molecular Docking : Use AutoDock Vina to predict binding to COX-2 active site (ΔG < –8 kcal/mol suggests high affinity) .

Mutagenesis : Validate key residues (e.g., Arg120 in COX-2) via site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid
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